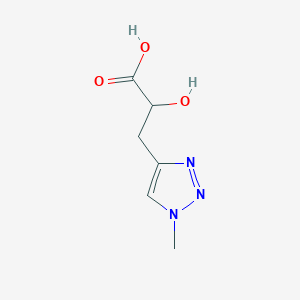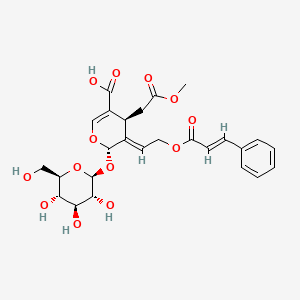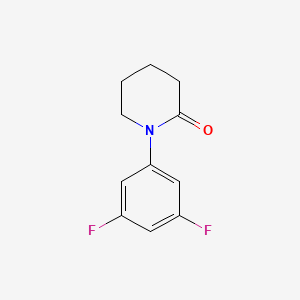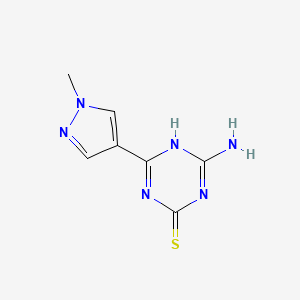![molecular formula C16H15N3O2 B15262928 N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087792-51-5](/img/structure/B15262928.png)
N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring substituted with a methoxy group and an imidazole ring, making it a unique molecule with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2-acetonaphthone, which is then reacted with N-dimethylformamide dimethylacetal to form an intermediate. This intermediate undergoes further reactions, including cyclization and amide formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the modulation of nuclear receptors such as Nur77. It can upregulate Nur77 expression and trigger its nuclear export, leading to apoptosis in cancer cells . The molecular targets include various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propionamide: Known for its antibacterial and antifungal activities.
6-Methoxy-2-naphthylacetic acid: Used in the synthesis of other biologically active compounds.
Uniqueness
N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide stands out due to its unique combination of a naphthalene ring and an imidazole ring, which imparts distinct biological activities and synthetic versatility.
Properties
CAS No. |
1087792-51-5 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(6-methoxynaphthalen-2-yl)methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-5-4-13-8-12(2-3-14(13)9-15)10-18-16(20)19-7-6-17-11-19/h2-9,11H,10H2,1H3,(H,18,20) |
InChI Key |
WKQBJWPRRTVIEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CNC(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B15262847.png)
![2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B15262850.png)




![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15262871.png)







